molecular formula C11H20N2O2 B010219 (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine CAS No. 110117-71-0

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Cat. No.: B010219
CAS No.: 110117-71-0
M. Wt: 212.29 g/mol
InChI Key: HRAZLOIRFUQOPL-SNVBAGLBSA-N
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Description

®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diethoxy-substituted precursor, the reaction can proceed through a series of steps involving nucleophilic substitution and cyclization to form the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of ®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazines.

Scientific Research Applications

®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmacological activities.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydro-3,6-diethoxy-2-methylpyrazine
  • 2,5-Dihydro-3,6-diethoxy-2-ethylpyrazine
  • 2,5-Dihydro-3,6-diethoxy-2-propylpyrazine

Uniqueness

®-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine is unique due to its specific isopropyl substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.

Properties

IUPAC Name

(2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZLOIRFUQOPL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(C(=NC1)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=N[C@@H](C(=NC1)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416071
Record name (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110117-71-0
Record name (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110117-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
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(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
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(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Reactant of Route 6
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

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